2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a synthetic thienopyrimidine derivative featuring a bicyclic core structure fused with a tetrahydrobenzo ring. The compound is distinguished by a 2-(2-chloroethyl) substituent on the pyrimidine ring and a methyl group at the 7-position of the tetrahydrobenzo moiety. Thienopyrimidines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties .
Properties
IUPAC Name |
2-(2-chloroethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-7-2-3-8-9(6-7)18-13-11(8)12(15)16-10(17-13)4-5-14/h7H,2-6H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXMSDEEPQMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Cellular Effects
Thienopyrimidines have been reported to have significant effects on various types of cells and cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 281.80 g/mol. Its structure features a thieno[2,3-d]pyrimidine core that is known for its diverse biological activities.
Cytotoxicity and Anti-Tumor Activity
Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:
| Cell Line | IC50 (μg/mL) | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| MCF-7 (breast) | 13.42 | 0.045 | 12.7 |
| MDA-MB-231 (breast) | 28.89 | 0.11 | - |
| MCF-10A (normal) | 67.00 | 1.4 | - |
The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 13.42 μg/mL (0.045 μM), indicating potent anti-tumor activity. In comparison, it exhibited lower cytotoxicity against the MDA-MB-231 cell line with an IC50 value of 28.89 μg/mL (0.11 μM) and a much higher IC50 against the normal MCF-10A cells at 67 μg/mL (1.4 μM), suggesting a favorable selectivity index for targeting cancer cells over normal cells .
The mechanism by which this compound exerts its anti-cancer effects appears to involve cell cycle arrest at different phases depending on the specific cancer cell line:
- MCF-7 Cells : Arrest in the G1 phase.
- MDA-MB-231 Cells : Arrest in the G2 phase.
This differential effect on cell cycle progression highlights the compound's potential as a targeted therapeutic agent in breast cancer treatment .
Pharmacokinetic Properties
Pharmacokinetic studies suggest that the compound possesses favorable properties for oral bioavailability:
- High intestinal absorption : Indicating potential for effective oral administration.
- Drug-likeness : The compound meets several criteria for drug-like behavior based on its structure and predicted interactions .
Case Studies and Research Findings
Several studies have explored the biological activity of related thienopyrimidine compounds, providing insights into their therapeutic potential:
- Study on Thienopyrimidines : A study found that derivatives similar to 2-(2-Chloroethyl)-7-methyl showed promising anti-proliferative effects against breast cancer cells when compared to standard chemotherapeutics like doxorubicin .
- In Vitro Testing : In vitro assays demonstrated that thienopyrimidine compounds did not exhibit significant cytotoxicity or phototoxicity against non-cancerous cell lines, reinforcing their potential as selective anti-cancer agents .
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Studies have shown that modifications in the structure of similar compounds can enhance their selectivity and potency against various cancer cell lines, including breast and lung cancer cells .
- The proposed mechanism involves the inhibition of key enzymes related to tumor growth, suggesting that this compound could be developed as an anticancer agent.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens:
- Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit activity against Mycobacterium tuberculosis, with IC50 values indicating effectiveness .
- The compound may also show promise in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Thieno[2,3-d]pyrimidine derivatives are recognized for their anti-inflammatory properties:
- Research has demonstrated that these compounds can reduce inflammation markers in vitro and in vivo models .
- This suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and lupus nephritis.
Neurological Applications
There is emerging interest in the use of thieno[2,3-d]pyrimidines as ligands for adenosine receptors:
- These compounds may offer therapeutic benefits in neurological disorders such as epilepsy by modulating neurotransmitter activity .
- Further investigation into their neuroprotective effects is warranted.
Case Studies
Several studies have highlighted the biological activities and therapeutic potential of compounds related to 2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine :
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated potent inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial Efficacy | Showed significant activity against Mycobacterium tuberculosis with promising IC50 values. |
| Study C | Anti-inflammatory Properties | Reduced levels of inflammatory cytokines in animal models. |
| Study D | Neurological Effects | Indicated potential as an adenosine receptor ligand with anticonvulsant properties. |
Comparison with Similar Compounds
Substituent Effects at the 4-Amino Position
- N-(4-Chlorophenyl)-7-methyl derivative (5a) : Synthesized via nucleophilic substitution of a chloro precursor with 4-chloroaniline. Features a chlorophenyl group, contributing to higher melting points (170–172 °C) and enhanced lipophilicity .
- N-(4-Methoxyphenyl)-7-methyl derivative (5c) : Incorporates a methoxy group, reducing melting point (140–142 °C) due to increased polarity. Synthesized similarly but with 4-methoxyaniline .
- N-(p-Tolyl) derivative (31): Substituted with a methylphenyl group, balancing lipophilicity and solubility. Prepared via refluxing ethanol with p-toluidine .
Substituent Effects at the 2-Position
- 2-Methyl-N-(4-(methylthio)phenyl) derivative (11) : Methyl substitution at the 2-position enhances metabolic stability. Synthesized via HCl-catalyzed condensation with 4-(methylthio)aniline .
- 2-(4-Bromobenzyl) derivatives (7a–7u) : Bromobenzyl groups improve DNA intercalation properties, as demonstrated in dual topoisomerase-I/II inhibition studies .
Anticancer Mechanisms
- Topoisomerase Inhibition: Bromobenzyl derivatives (7a–7u) exhibit nanomolar IC50 values by intercalating DNA and stabilizing Topo-I/II complexes .
- Alkylating Potential: The 2-(2-chloroethyl) group in the target compound may form covalent DNA adducts, akin to nitrogen mustards, though direct evidence is lacking in the provided data.
Antimicrobial and Antiparasitic Activities
- Antitubercular Activity : Analogues with 4-chlorophenyl groups show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
- Antiplasmodial Activity : Piperazine-linked derivatives inhibit Plasmodium falciparum with IC50 values of 0.8–3.2 µM .
Physicochemical Properties
- Melting Points : Chlorophenyl derivatives (e.g., 5a) exhibit higher melting points (170–172 °C) due to strong intermolecular interactions, whereas methoxy (5c) or methylthio (11) groups reduce thermal stability .
- Solubility : Methoxy and methylthio substituents improve aqueous solubility compared to chloro or bromo groups .
- Stability : Chloroethyl substituents may confer hydrolytic sensitivity, necessitating stabilization in formulation .
Q & A
Q. What are the optimized synthetic routes for preparing 2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes or ketones under acidic conditions. For example:
- Step 1 : Reflux 2-aminothiophene derivatives with aldehydes in glacial acetic acid and DMSO to form azomethine intermediates .
- Step 2 : Introduce the 2-chloroethyl group via nucleophilic substitution (e.g., using 1-bromo-2-chloroethane) under basic conditions .
- Step 3 : Purify via flash column chromatography (FCC) and recrystallize from solvents like 1,4-dioxane or ethanol .
Yields range from 60–85%, with purity confirmed by TLC and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm NH (3450 cm⁻¹), aromatic CH (3101 cm⁻¹), and C=N (1564 cm⁻¹) stretches .
- NMR : Use - and -NMR to resolve methyl (δ 1.2–1.5 ppm) and chloroethyl (δ 3.6–3.8 ppm) groups. Aromatic protons appear at δ 6.8–7.5 ppm .
- Melting Point : Validate purity (e.g., 140–142°C) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–C bond length deviations < 0.004 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use the MTT assay (e.g., 48–72 hr incubations at 37°C) to ensure consistency in cytotoxicity evaluations .
- Control Experiments : Compare activity against structurally similar derivatives (e.g., 7-phenyl vs. 7-methyl analogs) to isolate substituent effects .
- Statistical Validation : Apply ANOVA to analyze dose-response curves across replicates (e.g., n = 4 with five plants each) .
Q. What computational strategies validate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use MOE or Maestro to model binding to EGFR (PDB: 1M17) or dopamine D2 receptors (PDB: 6CM4). Optimize force fields (AMBER99) until RMSD < 0.001 kcal·mol⁻¹·Å⁻¹ .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., hydrogen bond retention > 80%) .
- DFT Calculations : Calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict redox activity and stability .
Q. How does the 2-chloroethyl substituent influence structure-activity relationships (SAR)?
- Methodological Answer :
- Bioactivity Comparison :
| Substituent | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Chloroethyl | EGFR inhibition | 0.8 ± 0.1 | |
| 4-Methoxyphenyl | Antiproliferative | 1.2 ± 0.3 | |
| Cyclohexyl | Dopamine D2 modulation | 0.5 ± 0.2 |
- Mechanistic Insight : The chloroethyl group enhances electrophilicity, promoting covalent binding to cysteine residues in kinase domains .
Q. What protocols confirm the compound’s crystallographic structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Collect data at 123 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL (R factor < 0.053) .
- Disorder Modeling : Apply restraints to resolve rotational disorder in the tetrahydrobenzo ring .
Q. How to evaluate selectivity against off-target enzymes (e.g., kinases vs. HCV NS5B)?
- Methodological Answer :
- Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins) at 1 µM compound concentration.
- NS5B Inhibition Assay : Measure IC₅₀ via RNA-dependent RNA polymerase activity (e.g., 14% inhibition at 10 µM) .
Q. What strategies optimize stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
